![molecular formula C18H16ClFN2O2S2 B2450140 4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 894005-31-3](/img/structure/B2450140.png)
4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
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Description
Scientific Research Applications
Anticancer and Antiviral Activities
One line of research investigates the synthesis of sulfonamide derivatives, including those similar to the specified compound, for their potential anticancer and antiviral activities. For example, the synthesis and characterization of celecoxib derivatives, which share structural similarities, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds have been evaluated against various cancer cell lines and for their ability to inhibit the replication of hepatitis C virus, showcasing the broad therapeutic potential of such derivatives (Ş. Küçükgüzel et al., 2013).
Antitumor Activity
Another significant application is in the synthesis of novel benzenesulfonamide derivatives for antitumor activity. Studies have shown that certain derivatives exhibit remarkable activity and selectivity towards specific cancer cell lines, such as non-small cell lung cancer and melanoma, highlighting the compound's potential as a foundation for developing new anticancer agents (J. Sławiński & Z. Brzozowski, 2006).
Photodynamic Therapy for Cancer Treatment
Research into the use of sulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment has also been conducted. New zinc phthalocyanine derivatives substituted with sulfonamide groups have shown promising results due to their high singlet oxygen quantum yield, which is essential for the effectiveness of PDT. These compounds could potentially be used as Type II photosensitizers for treating cancer, emphasizing the versatility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).
UV Protection and Antimicrobial Properties
Furthermore, sulfonamide derivatives have been explored for their UV protection and antimicrobial properties, particularly in applications such as the finishing of cotton fabrics. These studies demonstrate the compound's utility not just in medicinal chemistry but also in materials science, offering added value to textiles by imparting UV protective and antibacterial functionalities (H. Mohamed et al., 2020).
properties
IUPAC Name |
4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-2-6-15(20)7-3-13)10-11-21-26(23,24)16-8-4-14(19)5-9-16/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBGKLSDOAWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
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